

# Fomesafen Sodium: A Comprehensive Technical Review of its Environmental Fate and Ecological Impact

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## Compound of Interest

Compound Name: Fomesafen sodium

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This in-depth technical guide provides a comprehensive overview of the environmental fate and ecological impact of **fomesafen sodium**, a widely used diphenyl ether herbicide. This document summarizes key quantitative data, details experimental methodologies for its environmental assessment, and visualizes its degradation pathway and analytical workflow.

## Environmental Fate of Fomesafen Sodium

**Fomesafen sodium**, the salt of fomesafen, is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans.[1][2] Its environmental behavior is characterized by its persistence in soil and water, high mobility, and primary degradation through microbial action.[3][4]

## Persistence and Degradation

Fomesafen is persistent in the environment, with its degradation rate being highly dependent on soil type and environmental conditions.[5] The primary route of dissipation is microbial degradation.[3][4] It is stable to abiotic hydrolysis but undergoes slow photodegradation in water.[4][5]

**In Soil:** The soil half-life of fomesafen can range from 63 to 527 days.[3][5] Factors such as higher application rates, later application timing, and cold, dry weather can increase its

persistence, potentially leading to carryover and injury to rotational crops.[3] Studies have shown that the half-life can vary significantly between different soil types, with values ranging from 60 to 114 days depending on the tillage system.[6][7] For instance, in one study, the half-life in a no-till system was 60-71 days, while in a conventional tillage system, it was 99-114 days.[6][7] Another study reported half-lives of 47 and 34 days in Cecil sandy loam, compared to 6 and 4 days in Tifton loamy sand at 1x and 2x the label rate, respectively.[8]

**In Water:** Fomesafen is stable in water and its degradation is slow.[9] The photodegradation half-life in water can range from 49 to 289 days.[4][5] It has been detected in both groundwater and surface water. In a 2019 monitoring program in Minnesota, fomesafen was detected in 14% of groundwater samples and 43% of river and stream samples.[3]

A key microbial degradation pathway for fomesafen has been identified, involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[10][11] A strain of *Pseudomonas zeshuii* has been shown to effectively degrade fomesafen.[10][11]

Below is a diagram illustrating the microbial degradation pathway of fomesafen.



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Microbial degradation pathway of fomesafen.

## Mobility

Fomesafen has a high potential for mobility in the environment.[4][5] Its low soil organic carbon partition coefficient (Koc) of 68 indicates that it does not bind strongly to soil particles, making it prone to leaching.[3] The National Pesticide Information Center classifies fomesafen as likely to reach shallow groundwater.[3] The mobility of fomesafen is influenced by soil properties such as organic matter content, pH, and clay content.[6][8] Leaching is more pronounced in soils with lower organic matter and higher pH.[6] Movement to surface water can occur through runoff, especially if a significant rainfall event occurs shortly after application.[3]

## Ecological Impact of Fomesafen Sodium

**Fomesafen sodium** exhibits varying levels of toxicity to different non-target organisms.

### Aquatic Organisms

Fomesafen is generally considered to have low toxicity to freshwater fish.<sup>[3]</sup> However, it is very toxic to aquatic life with long-lasting effects.<sup>[1]</sup>

Organism	Endpoint	Value	Reference
Rainbow Trout	96-hour LC50	170 mg/L	<sup>[9]</sup>
Bluegill Sunfish	96-hour LC50	1,507 mg/L	<sup>[9]</sup>
Daphnia magna	48-hour EC50	0.33 g/L	<sup>[9]</sup>
Green Algae	EC50	170 µg/L	<sup>[9]</sup>
Sheepshead Minnow	96-hour LC50	>163 ppm	<sup>[12]</sup>
Mysid Shrimp	96-hour LC50	22.1 ppm	<sup>[12]</sup>

### Terrestrial Organisms

Fomesafen is very toxic to non-target broadleaf plants.<sup>[3]</sup> It has low acute toxicity to mammals and birds.<sup>[3]</sup><sup>[13]</sup>

Organism	Endpoint	Value	Reference
Mammals (oral LD50)	>5000 mg/kg	[3]	
Mallard Duck (oral LD50)	>5,000 mg/kg	[9]	
Mallard Duck (5-day Dietary LC50)	>20,000 mg/kg	[9]	
Bobwhite Quail (5-day LC50)	>20,000 mg/kg	[9]	
Honey Bees (acute oral/contact)	>50 µ g/bee	[12]	

The primary target organs of fomesafen in mammals are the liver and the hematological system.[4]

## Experimental Protocols for Environmental Assessment

The determination of fomesafen residues in environmental matrices typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

### Sample Preparation and Extraction

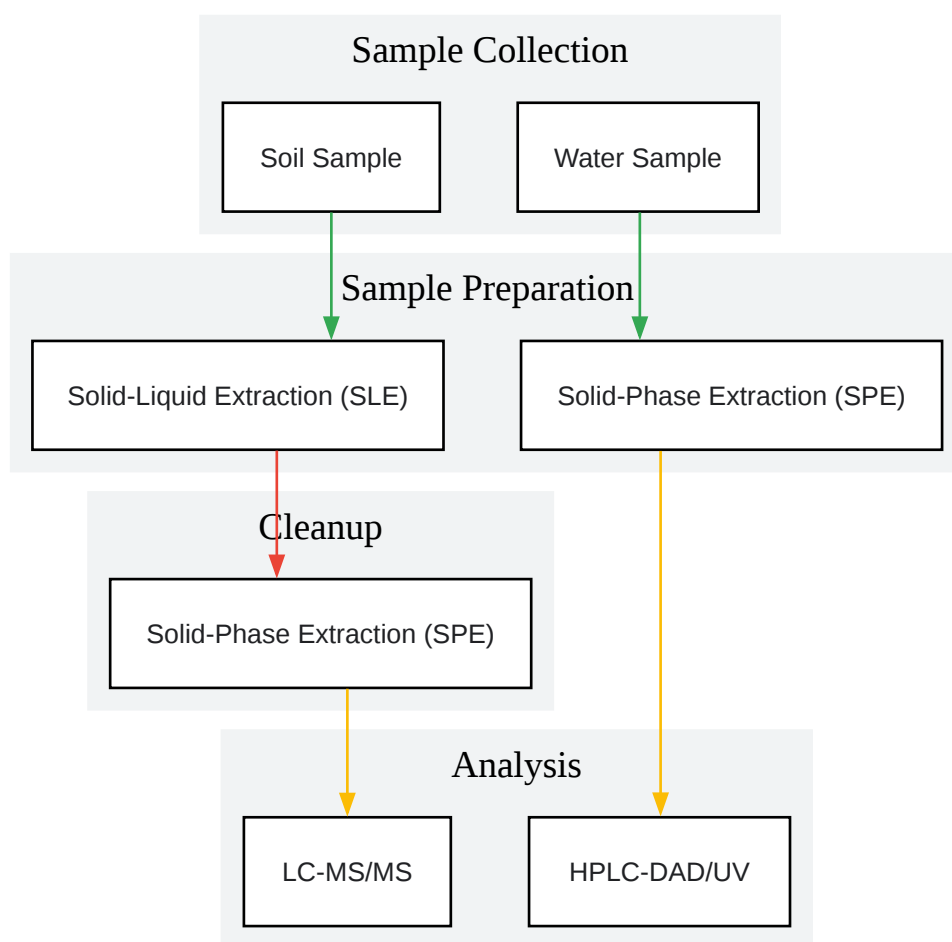
**Soil Samples:** A common method for extracting fomesafen from soil is solid-liquid extraction (SLE) with low-temperature partitioning (LTP).[6][7]

- A soil sample is mixed with an extraction solvent.
- The mixture is agitated (e.g., vortexed and sonicated).[14]
- The extract is then filtered.[14]
- For cleanup, solid-phase extraction (SPE) may be used.[15]

Water Samples: For water samples, solid-phase extraction is a widely used technique.[16][17]

- A measured volume of water is passed through a C18 SPE disk or cartridge.[16][17]
- The fomesafen residue is eluted from the solid phase using a solvent like methanol.[16]

Below is a diagram of a general experimental workflow for fomesafen analysis in environmental samples.



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Workflow for fomesafen analysis.

## Analytical Determination

High-Performance Liquid Chromatography (HPLC): Fomesafen can be quantified using HPLC with a diode array detector (DAD) or a UV detector.[6][7][14] The mobile phase typically

consists of an acetonitrile and water gradient.[14][16]

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is a highly sensitive and selective method for the determination of fomesafen residues.[15] This method is often used for enforcement purposes and can achieve a limit of quantitation (LOQ) of 0.02 ppm in crop commodities.[15] The analysis is conducted in the multiple reaction monitoring (MRM) mode for quantification, with a second ion transition monitored for confirmation.[15][17]

## Conclusion

**Fomesafen sodium** is an effective herbicide whose environmental behavior warrants careful management. Its persistence and high mobility, particularly in certain soil types, pose a risk of groundwater contamination. While its acute toxicity to mammals and birds is low, it is highly toxic to non-target plants and some aquatic organisms. Understanding the environmental fate and ecological impact of **fomesafen sodium** is crucial for developing strategies to mitigate its potential risks and ensure its safe and sustainable use in agriculture.

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